Cas no 84-38-8 ((S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline)
![(S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline structure](https://it.kuujia.com/scimg/cas/84-38-8x500.png)
84-38-8 structure
Nome del prodotto:(S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline
(S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline
- 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-
- D-TETRAHYDROPALMATINE
- (-?)?-?Xylopinine
- Norcoralydine
- YOAUKNYXWBTMMF-KRWDZBQOSA-N
- (s)-norcoralydine
- C09671
- S-(-)-Xylopinine
- NSC17067
- CHEMBL465824
- Q27108574
- SCHEMBL9011855
- NSC-17067
- NSC 17067
- (-)-Xylopinine
- 84-38-8
- Xylopinine
- 6H-Dibenzo[a, 5,8,13,13a-tetrahydro-2,3,10,11-tetramethoxy-, (S)-
- 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,10,11-tetramethoxy-, (S)-
- (13AS)-2,3,10,11-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline
- O-Methylgovanine
- 523-02-4
- (-)-2,3,10,11-Tetramethoxyberbine
- (13aS)-2,3,10,11-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
- AKOS027326216
- CHEBI:10084
- NORCORELYDINE
- Govanine methyl ether
- O,O-Dimethylgovadine
- 13a.alpha.-Berbine,3,10,11-tetramethoxy-
- DTXSID101317459
-
- Inchi: InChI=1S/C21H25NO4/c1-23-18-8-13-5-6-22-12-15-10-20(25-3)19(24-2)9-14(15)7-17(22)16(13)11-21(18)26-4/h8-11,17H,5-7,12H2,1-4H3/t17-/m0/s1
- Chiave InChI: YOAUKNYXWBTMMF-KRWDZBQOSA-N
- Sorrisi: COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)OC)OC
Proprietà calcolate
- Massa esatta: 355.17800
- Massa monoisotopica: 355.178358
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 40.2
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.23
- Punto di ebollizione: 482.9°Cat760mmHg
- Punto di infiammabilità: 138.7°C
- PSA: 40.16000
- LogP: 3.31440
(S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline Letteratura correlata
-
1. Total synthesis of the isoquinoline alkaloid (±)-xylopinine by thermolysisTetsuji Kametani,Kunio Ogasawara,Tamiko Takahashi J. Chem. Soc. Chem. Commun. 1972 675
-
2. Tetra- and hexa-dehydroyohimbane synthesis by an intermolecular cycloaddition of o-quinodimethaneTetsuji Kametani,Masahiro Kajiwara,Tamiko Takahashi,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1975 737
-
Jingxun Yu,Zhihong Zhang,Shiqiang Zhou,Wei Zhang,Rongbiao Tong Org. Chem. Front. 2018 5 242
-
4. Novel total synthesis of protoberberine-type alkaloidsIchiya Ninomiya,Takeaki Naito J. Chem. Soc. Chem. Commun. 1973 137
-
5. Studies on the synthesis of heterocyclic compounds. Part 698. An alternative protoberberine synthesis; total synthesis of (±)-xylopinine, (±)-schefferine, (±)-nandinine, (±)-corydaline, and (±)-thalictricavineTetsuji Kametani,Toshiji Sugai,Yohko Shoji,Toshio Honda,Fumio Satoh,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1977 1151
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
